molecular formula C18H17FSn B14885751 Triphenylstannane;hydrofluoride

Triphenylstannane;hydrofluoride

Cat. No.: B14885751
M. Wt: 371.0 g/mol
InChI Key: SZNZEEYJVCQHCQ-UHFFFAOYSA-N
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Description

Triphenylstannane;hydrofluoride (Ph$3$SnH·HF) is an organotin compound combined with hydrofluoric acid (HF). Organotin fluorides are notable for their hypervalent coordination geometry, which enhances their reactivity in organic synthesis and materials science . The hydrofluoride component likely contributes to its solubility and stability in polar solvents, though detailed thermodynamic data remain sparse.

Properties

Molecular Formula

C18H17FSn

Molecular Weight

371.0 g/mol

IUPAC Name

triphenylstannane;hydrofluoride

InChI

InChI=1S/3C6H5.FH.Sn.H/c3*1-2-4-6-5-3-1;;;/h3*1-5H;1H;;

InChI Key

SZNZEEYJVCQHCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[SnH](C2=CC=CC=C2)C3=CC=CC=C3.F

Origin of Product

United States

Preparation Methods

Triphenylstannane;hydrofluoride is typically prepared by treating triphenyltin chloride with lithium aluminium hydride. The reaction conditions involve the use of anhydrous solvents and controlled temperatures to ensure the successful reduction of triphenyltin chloride to this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

Triphenylstannane;hydrofluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include AIBN (azobisisobutyronitrile) as a radical initiator and various solvents like benzene and tetrahydrofuran (THF). The major products formed from these reactions depend on the specific substrates and conditions used but often include reduced or substituted organic compounds.

Mechanism of Action

The mechanism by which triphenylstannane;hydrofluoride exerts its effects primarily involves the generation of hydrogen radicals. These radicals can initiate radical chain reactions, leading to the reduction or substitution of various substrates . The molecular targets and pathways involved depend on the specific reaction and conditions but often include radical intermediates and transition states.

Comparison with Similar Compounds

Industrial and Environmental Considerations

  • Recycling Challenges : Industrial processes using NaF/KF mixtures (e.g., sodium hydrofluoride) face difficulties in achieving 100% recovery due to practical limitations in controlling stoichiometry .
  • Waste Reduction : NH$4$HF$2$ and KHF$_2$ are preferred in lab-scale fluorination for their lower decomposition temperatures and reduced HF emissions compared to gaseous fluorinating agents .
  • Toxicity: Clinoptilolite zeolite mitigates acute fluoride intoxication by binding HF in the gastrointestinal tract, highlighting the need for safe handling of hydrofluoride compounds .

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